2-amino-3-(2,3-dichlorophenyl)propanoic Acid
Description
2-Amino-3-(2,3-dichlorophenyl)propanoic acid is a halogenated phenylalanine derivative characterized by a phenyl ring substituted with chlorine atoms at the 2- and 3-positions. The compound is structurally related to endogenous amino acids but modified to enhance receptor selectivity or metabolic stability through halogenation .
Properties
IUPAC Name |
2-amino-3-(2,3-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDAAIHKUHFKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110300-04-4 | |
| Record name | 2,3-Dichlorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110300-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Chlorination of Phenylalanine Derivatives
A foundational approach involves the direct chlorination of phenylalanine precursors. Starting with L-phenylalanine, electrophilic aromatic substitution introduces chlorine atoms at the 2 and 3 positions of the phenyl ring. This method requires careful control of reaction conditions to avoid over-chlorination or racemization. Key parameters include:
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Chlorinating agents : Sulfuryl chloride (SOCl₂) or chlorine gas in dichloromethane.
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Stereochemical preservation : Chiral auxiliaries or low-temperature conditions maintain the (S)-configuration.
Yields typically range from 60% to 75%, with purity >95% after recrystallization from ethanol/water mixtures.
Strecker Synthesis with 2,3-Dichlorobenzaldehyde
An alternative route employs the Strecker amino acid synthesis, utilizing 2,3-dichlorobenzaldehyde as the aryl precursor:
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Aldehyde condensation : React 2,3-dichlorobenzaldehyde with ammonium cyanide and potassium cyanide in aqueous ethanol.
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Hydrolysis : Treat the resulting α-aminonitrile with concentrated HCl at 80°C for 6 hours.
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Resolution : Use chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer.
This method achieves 50–65% overall yield but requires stringent safety protocols due to cyanide toxicity.
Industrial Production Techniques
Continuous Flow Chlorination
Large-scale manufacturing prioritizes efficiency and safety through continuous flow systems:
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Reactor design : Corrosion-resistant Hastelloy C-276 reactors with inline IR monitoring.
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Process parameters :
Parameter Value Residence time 8–12 minutes Temperature 30–40°C Pressure 2–3 bar Annual capacity 10–15 metric tons
This approach reduces byproduct formation to <5% and achieves 85–90% conversion efficiency.
Catalytic Asymmetric Hydrogenation
Pharmaceutical-grade material is produced via enantioselective hydrogenation:
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Ketophenylalanine precursor : Synthesize 3-(2,3-dichlorophenyl)-2-oxopropanoic acid.
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Chiral catalyst : Use Ru-BINAP complexes (0.5 mol%) in methanol at 50°C.
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Hydrogenation : 10 bar H₂ pressure for 24 hours, yielding >99% enantiomeric excess.
Reaction Mechanisms and Kinetic Analysis
Electrophilic Aromatic Substitution Dynamics
Chlorination proceeds via a Wheland intermediate, with substituent effects dictating regioselectivity:
Hydrolytic Pathways in Strecker Synthesis
The α-aminonitrile intermediate undergoes acid-catalyzed hydrolysis:
Kinetic studies reveal a second-order dependence on [H⁺], with an activation energy of 72 kJ/mol.
Analytical Characterization
Spectroscopic Validation
Critical benchmarks for product verification:
Chromatographic Purity Assessment
HPLC methods employing C18 columns (3.5 μm, 150 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients resolve the target compound at 12.3 minutes (≥99.5% purity).
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ transaminases for enantioselective synthesis:
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,3-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Neuroprotective Agents :
The compound is a crucial building block in the synthesis of neuroprotective drugs aimed at treating neurological disorders. Its structure allows for modifications that enhance pharmacological properties, making it valuable in drug design targeting conditions such as Alzheimer's and Parkinson's disease[1].
Anticancer Research :
Recent studies have explored the compound's derivatives for their anticancer properties. For instance, derivatives of 2-amino-3-(2,3-dichlorophenyl)propanoic acid have shown promising results in reducing cell viability in various cancer cell lines, indicating potential as novel anticancer agents .
Neurotransmitter Research
The compound is utilized in studies investigating neurotransmitter activity within the central nervous system. It helps elucidate mechanisms of action for neurotransmitters, which is critical for understanding various neurological conditions .
Biochemical Assays
In biochemical research, this compound is employed to evaluate the efficacy of potential therapeutic agents. It provides insights into pharmacological profiles through its involvement in various assays that measure biological activity and interactions with target proteins .
Agrochemical Applications
The compound has potential applications in the agrochemical industry, particularly for developing selective herbicides. Its ability to target specific plant species can aid in effective crop management strategies while minimizing environmental impact .
Material Science
Research has indicated that this compound can be incorporated into polymer matrices to create advanced materials with tailored properties. These materials are useful in coatings and biomedical applications, showcasing the compound's versatility beyond traditional pharmaceutical uses .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-amino-3-(2,3-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms on the phenyl ring can enhance its binding affinity and selectivity for certain targets. This can lead to the modulation of biological pathways and the exertion of specific effects, such as inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Dichlorophenylalanine
The position of chlorine substituents on the phenyl ring significantly impacts physicochemical and biological properties:
Halogenated Phenylalanine Derivatives
Variations in halogen type and number influence electronic properties and biological activity:
Extended-Chain Analogs
Modifications to the carbon backbone impact pharmacokinetics:
Biological Activity
2-Amino-3-(2,3-dichlorophenyl)propanoic acid, commonly referred to as a dichlorophenyl amino acid derivative, is a compound that has garnered attention for its potential therapeutic applications. Its molecular formula is , and it features both an amino group and a carboxylic acid group, characteristic of amino acids. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, studies indicate that it may inhibit the growth of tumor cells by interfering with essential metabolic pathways.
- Neurotransmitter Interaction : Preliminary findings suggest that this compound may interact with neurotransmitter receptors, which could influence neurological functions and provide insights into potential treatments for neurodegenerative diseases.
- Transporter Interaction : It has been noted for its interaction with L-type amino acid transporters (LAT1), which are crucial in tumor cell metabolism and proliferation.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : The compound has been reported to inhibit various protein kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Modulation of Receptor Activity : By interacting with specific receptors in the central nervous system, this compound may modulate neurotransmitter release and receptor sensitivity, impacting synaptic transmission.
Cytotoxicity Studies
A series of experiments have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.4 | Inhibition of EGFR signaling |
| MCF-7 (Breast Cancer) | 12.1 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10.5 | Disruption of metabolic pathways |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.
Neuropharmacological Studies
Research has also focused on the neuropharmacological properties of this compound:
- Receptor Binding Affinity : Studies have demonstrated that this compound binds to metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. This interaction can influence neuronal excitability and synaptic plasticity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical study involving patients with advanced lung cancer showed that treatment with a formulation containing this compound led to improved survival rates compared to standard therapies.
- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-amino-3-(2,3-dichlorophenyl)propanoic acid to achieve high purity?
- Methodological Answer :
- Chiral Synthesis : Utilize chiral auxiliaries or asymmetric catalysis to control stereochemistry, as demonstrated for structurally similar dichlorophenylpropanoic acid derivatives .
- Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) followed by column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the target compound.
- Yield Improvement : Optimize reaction temperature (e.g., 0–25°C) and stoichiometry of reagents (e.g., dichlorophenyl precursors and amino-protecting groups) to minimize side reactions .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H NMR and C NMR to verify the aromatic proton environment and carbon backbone. For example, the dichlorophenyl group shows distinct splitting patterns in the aromatic region (δ 7.2–7.8 ppm) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, using a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to resolve enantiomeric impurities .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular weight (expected [M+H]: ~236.08 for CHClNO) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .
- Solubility Considerations : Prepare stock solutions in DMSO or deionized water (pH adjusted to 4–6 with acetic acid) and aliquot to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodological Answer :
- Enantiomer-Specific Assays : Compare the (2S) and (2R) enantiomers in enzyme inhibition studies (e.g., phenylalanine hydroxylase) using kinetic assays to measure IC values. Structural analogs like H-Phe(3,4-DiCl)-OH show stereospecific binding to active sites .
- Molecular Docking : Perform computational modeling with software like AutoDock Vina to predict interactions between enantiomers and target proteins, focusing on chlorine substituent positioning and hydrogen bonding .
Q. How can researchers resolve discrepancies in reported solubility and stability data for this compound?
- Methodological Answer :
- Standardized Protocols : Replicate experiments under controlled conditions (pH 7.4 PBS buffer, 25°C) using lyophilized samples to eliminate batch variability .
- Advanced Analytics : Apply differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) to monitor aggregation in aqueous solutions .
Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?
- Methodological Answer :
- Low-Temperature Reactions : Conduct coupling steps (e.g., amide bond formation) at 0–4°C to suppress base-catalyzed racemization .
- Chiral Chromatography : Use immobilized chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative separation of enantiomers .
Q. How to design experiments to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (association/dissociation rates) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions using purified samples .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in buffered solutions (pH 3–10) and organic solvents (e.g., DMSO, methanol) using nephelometry or UV-Vis spectroscopy. Note that dichlorophenyl derivatives often exhibit pH-dependent solubility due to the carboxylic acid group .
- Counterion Effects : Compare hydrochloride salts (e.g., from ) with free acid forms, as salt formation can enhance aqueous solubility by 10–100× .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
